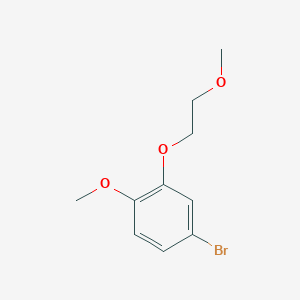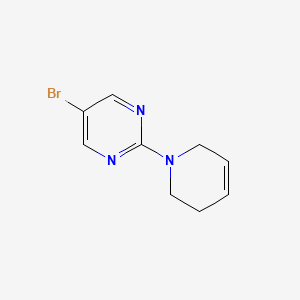
1-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of pyrazoles and is also known as 'BCIMP'.
Aplicaciones Científicas De Investigación
1-Butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole has shown potential in various scientific research applications. It has been studied for its antitumor and antiviral properties. In addition, it has been found to have insecticidal activity and has been used as a pesticide. Furthermore, it has been studied as a potential ligand for metal complexes and as a precursor for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins in the target organism. For example, it has been found to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of some viruses.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In animal studies, it has been shown to cause changes in liver enzymes and lipid metabolism. It has also been found to have neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases. In addition, it has been found to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole in lab experiments include its potential as a ligand for metal complexes, its insecticidal activity, and its potential antitumor and antiviral properties. However, some limitations of using this compound include its toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 1-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole. One direction is to study its potential as a ligand for metal complexes and its applications in catalysis. Another direction is to investigate its potential as an antitumor and antiviral agent and to further explore its mechanism of action. Furthermore, it may be worthwhile to investigate its potential as a neuroprotective agent and its applications in treating neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 1-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole involves the reaction between 1-butyl-3-(isopropoxymethyl)-1H-pyrazole and thionyl chloride in the presence of triethylamine. The product is then treated with sodium hydroxide to obtain the final compound.
Propiedades
IUPAC Name |
1-butyl-4-chloro-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O/c1-4-5-6-14-7-10(12)11(13-14)8-15-9(2)3/h7,9H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIWHZMOHFVBLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2566703.png)
![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2566704.png)
![6-(3,4-dichlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2566705.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2566707.png)

![3-{[(4-chlorobenzoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2566712.png)
![(E)-4-(Dimethylamino)-N-[1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-yl]but-2-enamide](/img/structure/B2566713.png)
![6-(3,4-dimethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2566716.png)
![[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanol](/img/structure/B2566718.png)


![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/no-structure.png)

![N-(3-chloro-2-methylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2566726.png)